2,6-Dimethyl-4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a complex organic compound that features a morpholine ring substituted with nitro and boronate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can yield biaryl compounds, while reduction of the nitro group can produce corresponding amines .
Scientific Research Applications
2,6-Dimethyl-4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronate ester group but lacks the nitro and morpholine functionalities.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a morpholine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a nitro group.
Uniqueness
The uniqueness of 2,6-Dimethyl-4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications
Properties
Molecular Formula |
C18H27BN2O5 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
2,6-dimethyl-4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C18H27BN2O5/c1-12-10-20(11-13(2)24-12)15-8-7-14(9-16(15)21(22)23)19-25-17(3,4)18(5,6)26-19/h7-9,12-13H,10-11H2,1-6H3 |
InChI Key |
RKTSDAMSOHLJOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CC(OC(C3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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